molecular formula C9H12N4O2 B13560355 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B13560355
M. Wt: 208.22 g/mol
InChI Key: GDXXKTLFPLZSLS-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a piperazine ring at the 5-position and a carboxylic acid group at the 2-position. This structure combines the electron-deficient pyrazine ring with the flexible, nitrogen-rich piperazine moiety, making it a versatile intermediate in medicinal chemistry and catalysis. The compound is frequently utilized in the synthesis of pharmaceuticals, particularly as a precursor for kinase inhibitors and antitumor agents . Its tert-butoxycarbonyl (Boc)-protected derivative, 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (CAS 1209646-17-2), is commonly employed to enhance stability during synthetic processes .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

5-piperazin-1-ylpyrazine-2-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c14-9(15)7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15)

InChI Key

GDXXKTLFPLZSLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(N=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as the sulfonium salt and DBU as the base . The reaction proceeds through an aza-Michael addition, followed by intramolecular cyclization to form the piperazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced piperazine derivatives.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Pyrazine-2-carboxylic Acid (PCA)

  • Structure : Lacks the piperazine moiety but retains the pyrazine-carboxylic acid backbone.
  • Function : Acts as a co-catalyst in oxidation reactions with vanadium derivatives, facilitating alkane hydroperoxidation via hydroxyl radical generation .

Sorafenib Pyrazine Analogs (e.g., Compounds 6c and 6h)

  • Structure : Feature urea/amide substituents on the pyrazine core instead of piperazine.
  • Activity : Exhibit potent cytostatic effects (IC50 0.6–7.5 μM) against cancer cell lines (HepG2, HeLa, A549), surpassing sorafenib in some cases. Compound 6h inhibits c-Raf kinase, while 6c acts via alternative pathways .
  • Key Difference : The piperazine ring in 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid provides a synthetic handle for introducing diverse pharmacophores, whereas sorafenib analogs rely on urea/amide groups for target binding.

1-Alkyl-4-[2-aryl-1-diazenyl]piperazines (Series 5)

  • Structure : Piperazine derivatives with diazenyl and aryl substituents.
  • Application : Primarily studied for their spectroscopic and structural properties rather than biological activity .
  • Key Difference : These compounds lack the pyrazine-carboxylic acid motif, limiting their utility in catalysis or as kinase inhibitor intermediates.

Pharmacological Activity

Compound Biological Activity IC50/EC50 Key Structural Feature Reference
This compound Intermediate (no direct activity reported) N/A Piperazine-pyrazine-carboxylic acid
Sorafenib Analog 6h c-Raf inhibition, cytostatic activity 0.9–7.5 μM Urea-substituted pyrazine
Sorafenib Analog 6c Cytostatic activity (non-c-Raf pathway) 0.6–0.9 μM Cyclopentylamide substituent
PCA Catalytic co-factor in oxidation reactions N/A Pyrazine-carboxylic acid

Stability

  • The Boc-protected derivative of this compound shows enhanced stability during storage and synthesis compared to its deprotected form .
  • Sorafenib analogs with urea groups may face hydrolytic instability under acidic conditions, whereas the piperazine-pyrazine core remains robust .

Biological Activity

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic organic compound notable for its unique structural features, which include a pyrazine ring substituted with a piperazine moiety and a carboxylic acid group. Its molecular formula is C_{10}H_{12}N_{4}O_2, with a molar mass of approximately 224.23 g/mol. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, molecular docking studies suggest that this compound can inhibit enzymes critical for bacterial growth, such as GlcN-6-P synthase, which is linked to its antibacterial activity against pathogens like Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (μg/mL)
This compoundAntibacterial12.2 (against MTB)
6-(4-Morpholinyl)pyrazine-2-carboxylic acidAntimicrobial15.0
6-(Dimethylamino)pyrazine-2-carboxylic acidModerate Activity20.0
Ethyl 5-aminopyrazine-2-carboxylateLimited Activity>25.0

Antioxidant Activity

In addition to its antimicrobial effects, this compound has also been evaluated for its antioxidant properties. Studies utilizing the ABTS and DPPH methods have shown that certain derivatives possess notable antioxidant activity, which can be beneficial in mitigating oxidative stress-related conditions .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound's ability to bind effectively to enzymes involved in metabolic pathways enhances its therapeutic potential. For instance, the inhibition of GlcN-6-P synthase is a key mechanism through which this compound exerts its antibacterial effects .

Study on Antimycobacterial Activity

A significant study focused on the synthesis and evaluation of pyrazine derivatives for their antitubercular activity demonstrated that compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis. Among the synthesized derivatives, some showed MIC values significantly lower than the standard drug pyrazinamide, indicating their potential as effective anti-TB agents .

Research on Structure-Activity Relationships (SAR)

Recent investigations into the structure-activity relationships of piperazine-containing compounds have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the piperazine ring and the pyrazine structure were found to influence both antimicrobial and antioxidant activities significantly .

Q & A

Q. Methodological Answer :

  • HPLC : Assess purity (>98% by area normalization) using C18 columns and UV detection at 254 nm .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 237.1) .

Advanced: How can X-ray crystallography resolve structural ambiguities in piperazine-pyrazine hybrids?

Q. Methodological Answer :

  • Crystal growth : Slow evaporation of saturated solutions in ethanol/water mixtures yields diffraction-quality crystals.
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) enhances precision for small molecules.
  • Analysis : Software like Olex2 or SHELX refines bond lengths and angles, confirming the planar pyrazine ring and chair conformation of the piperazine moiety .

Basic: What in vitro assays evaluate the biological activity of this compound?

Q. Methodological Answer :

  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) quantify IC₅₀ using 4-nitrophenyl acetate as a substrate .

Advanced: How can molecular docking predict binding interactions with target proteins?

Q. Methodological Answer :

  • Protein preparation : Retrieve target structures (e.g., hCA II from PDB: 3KS3) and optimize protonation states with AutoDock Tools.
  • Ligand parameterization : Assign Gasteiger charges and torsional degrees of freedom to the compound.
  • Docking simulations : Use AutoDock Vina to generate binding poses; analyze hydrogen bonds with the pyrazine carboxylate group and hydrophobic interactions with piperazine .

Basic: What strategies improve aqueous solubility for pharmacokinetic studies?

Q. Methodological Answer :

  • Salt formation : React with sodium hydroxide to form a water-soluble sodium carboxylate salt .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility in preclinical formulations .

Advanced: How do ionic equilibria and pH affect biocatalytic production of pyrazinecarboxylic acid derivatives?

Q. Methodological Answer :

  • pH optimization : Maintain pH 7–8 during enzymatic hydrolysis to stabilize the carboxylate form and prevent enzyme denaturation .
  • Buffer selection : Phosphate buffers (50 mM) minimize ionic strength effects on reaction kinetics .
  • Ionic strength modeling : Use the Debye-Hückel equation to predict activity coefficients and adjust substrate concentrations .

Basic: Can this compound form metal-organic frameworks (MOFs) for material science applications?

Methodological Answer :
Yes. The carboxylate group coordinates with lanthanides (e.g., Eu³⁺) to form luminescent MOFs:

  • Synthesis : Solvothermal reaction in DMF/water at 120°C for 24 hours .
  • Characterization : PXRD confirms crystallinity; luminescence spectra show strong red emission at 614 nm .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) using tools like RevMan.
  • Dose-response reevaluation : Perform EC₅₀/IC₅₀ normalization to account for variability in potency measurements .
  • Structural analogs : Test derivatives to isolate the pharmacophoric contributions of the piperazine and pyrazine moieties .

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